Benzoylcholine iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-benzoyloxyethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILQCEGWGBSDSH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884552 | |
| Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
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Molecular Weight |
335.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17518-43-3 | |
| Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoylcholine iodide | |
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| Record name | Benzoylcholine iodide | |
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| Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
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| Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
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| Record name | (2-benzoyloxyethyl)trimethylammonium iodide | |
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| Record name | Benzoylcholine iodide | |
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Synthesis and Derivatization of Benzoylcholine Iodide
Synthetic Pathways for Benzoylcholine (B1199707) Iodide
The preparation of benzoylcholine iodide is typically achieved through a multi-step synthesis starting from benzoyl chloride and ethylene (B1197577) chlorohydrin. This process involves the formation of an intermediate, 2-iodoethyl benzoate (B1203000), which is then reacted with trimethylamine (B31210) to yield the final product.
A common and effective method for the synthesis of this compound begins with the preparation of 2-chloroethyl benzoate. This is achieved by reacting benzoyl chloride with ethylene chlorohydrin. The resulting 2-chloroethyl benzoate is then converted to 2-iodoethyl benzoate through a halogen exchange reaction, typically using sodium iodide in a suitable solvent like methyl ethyl ketone. orgsyn.org
Table 1: Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Product |
|---|---|---|---|
| 1 | Benzoyl Chloride, Ethylene Chlorohydrin | - | 2-Chloroethyl Benzoate |
| 2 | 2-Chloroethyl Benzoate | Sodium Iodide, Methyl Ethyl Ketone | 2-Iodoethyl Benzoate |
| 3 | 2-Iodoethyl Benzoate | Trimethylamine, Acetone | This compound |
Benzoylcholine chloride can be prepared through a similar pathway by reacting 2-chloroethyl benzoate directly with trimethylamine. orgsyn.org Alternatively, it can be synthesized by treating choline (B1196258) chloride with benzoyl chloride. orgsyn.org
A common laboratory-scale preparation involves the conversion of this compound to benzoylcholine chloride. This is accomplished by treating an aqueous solution of this compound with silver chloride. The silver iodide precipitates out of the solution, leaving the benzoylcholine chloride in the aqueous phase. The silver iodide can then be removed by filtration, and the benzoylcholine chloride can be isolated by evaporation of the water. orgsyn.org
Table 2: Conversion of this compound to Benzoylcholine Chloride
| Reactant | Reagent | Products |
|---|---|---|
| This compound | Silver Chloride | Benzoylcholine Chloride, Silver Iodide |
Synthesis of Substituted Benzoylcholine Derivatives
The synthesis of substituted benzoylcholine derivatives generally follows the same fundamental principles as the preparation of the parent compound. The key difference lies in the use of a substituted benzoyl chloride as the starting material. These substituted benzoyl chlorides can be prepared from the corresponding substituted benzoic acids or benzaldehydes.
The synthesis of mono-substituted benzoylcholine compounds involves the use of a mono-substituted benzoyl chloride. For example, to synthesize a para-nitrothis compound, one would start with para-nitrobenzoyl chloride. This starting material would first be reacted with ethylene chlorohydrin to form 2-chloroethyl para-nitrobenzoate. Following the established procedure, this intermediate would then be converted to 2-iodoethyl para-nitrobenzoate and subsequently reacted with trimethylamine to yield para-nitrothis compound. The position and nature of the substituent on the benzoyl ring will influence the reactivity of the intermediates and may require adjustments to the reaction conditions.
Similarly, the synthesis of di-substituted benzoylcholine compounds requires a di-substituted benzoyl chloride as the initial reactant. For instance, the preparation of a 3,5-dinitrothis compound would commence with 3,5-dinitrobenzoyl chloride. This would be converted to 2-chloroethyl 3,5-dinitrobenzoate, then to 2-iodoethyl 3,5-dinitrobenzoate, and finally quaternized with trimethylamine to afford 3,5-dinitrothis compound. The presence of multiple substituents, particularly electron-withdrawing groups, can significantly impact the reaction kinetics, potentially necessitating more forcing conditions or longer reaction times.
Enzymatic Interactions and Kinetics of Benzoylcholine Iodide
Substrate Specificity with Cholinesterases
The interaction of benzoylcholine (B1199707) with cholinesterases, specifically Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE), reveals significant differences in substrate specificity and catalytic efficiency. These differences are rooted in the distinct structural features of the active sites of these two enzymes.
Butyrylcholinesterase (BChE) Hydrolysis of Benzoylcholine Iodide
Benzoylcholine is a well-recognized and effective substrate for Butyrylcholinesterase (BChE), an enzyme also known as serum cholinesterase. The hydrolysis of benzoylcholine by BChE is characterized by a high affinity between the enzyme and the substrate, coupled with a rapid rate of breakdown. This efficiency makes benzoylcholine a valuable tool in kinetic studies of BChE activity.
The catalytic process for the hydrolysis of benzoylcholine by human serum cholinesterase involves the formation of a complex between the enzyme and the substrate. At low concentrations of benzoylcholine, a one-to-one enzyme-substrate complex is formed, which is then rapidly hydrolyzed. However, at higher substrate concentrations, the kinetics deviate, suggesting the formation of a complex consisting of one enzyme molecule and two substrate molecules. This latter complex is hydrolyzed at a slower rate than the single-substrate complex. The rate-limiting step in the hydrolysis of benzoylcholine by human BChE is deacylation, with a reported deacylation rate constant (k3) of 19,800 min⁻¹ mdpi.com.
| Parameter | Value | Reference |
|---|---|---|
| Deacylation Rate Constant (k3) | 19,800 min⁻¹ | mdpi.com |
Acetylcholinesterase (AChE) Interactions with this compound
In contrast to its interaction with BChE, benzoylcholine is considered a poor substrate for Acetylcholinesterase (AChE) mdpi.com. The catalytic hydrolysis of this bulky ester by AChE is inefficient, a characteristic attributed to the need for a precise fit of the substrate's acyl moiety within the enzyme's acyl-binding pocket mdpi.com.
The hydrolysis of benzoylcholine by human AChE exhibits non-Michaelian kinetics mdpi.com. While the enzyme can hydrolyze the substrate, the efficiency is significantly lower compared to its primary substrate, acetylcholine (B1216132). Research has provided estimates for the Michaelis constant (Km) and the catalytic rate constant (kcat) for this interaction, which are summarized in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Michaelis Constant (Km) | 0.3 ± 0.07 mM | mdpi.com |
| Catalytic Rate Constant (kcat) | 72 ± 4 min⁻¹ | mdpi.com |
Kinetic Analysis of this compound Hydrolysis
The study of the kinetics of this compound hydrolysis provides valuable insights into the catalytic mechanisms of cholinesterases. This analysis often involves determining the reaction rates under steady-state conditions.
Steady-State Kinetics and Reaction Rates
The steady-state hydrolysis of benzoylcholine by cholinesterases has been a subject of kinetic studies. For human serum cholinesterase (BChE), early investigations laid the groundwork for understanding the reaction kinetics, which can be monitored by observing the decrease in ultraviolet absorbance of the substrate over time cdnsciencepub.com. These studies confirmed that the enzymatic data are consistent with a model where an enzyme-substrate complex is formed cdnsciencepub.com.
Cholinesterases, in general, display non-Michaelian behavior when interacting with positively charged substrates like benzoylcholine mdpi.com. This behavior is often described by a factor in the steady-state rate equation that accounts for substrate activation or inhibition mdpi.com. In the case of AChE, the hydrolysis of benzoylcholine is very slow and shows strong activation by excess substrate mdpi.com. However, as previously mentioned, this is counteracted by substrate inhibition at even higher concentrations.
Effect of Substrate Concentration on Cholinesterase Activity
The enzymatic hydrolysis of this compound by cholinesterases (ChEs) exhibits non-Michaelis-Menten kinetics, where the rate of reaction does not follow the typical hyperbolic curve with increasing substrate concentration. Instead, cholinesterases often display complex behaviors such as substrate activation or inhibition at high concentrations of positively charged substrates. mdpi.com This behavior is influenced by the specific type of cholinesterase, either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
For AChE, the hydrolysis of benzoylcholine is characterized by a sudden inhibition at high substrate concentrations. mdpi.com Studies have shown that for the hydrolysis of benzoylcholine by AChE, concentrations ranging from 1 to 800 μM were used. mdpi.com The observed inhibition at higher concentrations is thought to be due to the non-dissociation of the hydrolysis products from the enzyme's active site. mdpi.com
In contrast, BChE-catalyzed hydrolysis of substrates like benzoylcholine can show different kinetics, sometimes involving activation by excess substrate. mdpi.com For instance, the hydrolysis of a structurally related substrate, 3-(acetamido)-N,N,N-trimethylanilinium (ATMA), by both AChE and BChE, demonstrates activation at substrate concentrations up to 6 mM, followed by inhibition at very high concentrations. mdpi.com This indicates that the effect of substrate concentration is highly dependent on the specific enzyme and substrate pair.
Table 1: Effect of Benzoylcholine Concentration on Cholinesterase Activity
| Cholinesterase Type | Substrate | Observed Effect at High Concentration | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Benzoylcholine | Sudden inhibition | mdpi.com |
| Butyrylcholinesterase (BChE) | Benzoylcholine and related esters | Can display activation or complex oscillations | mdpi.com |
Influence of pH and Temperature on Hydrolysis Kinetics
The kinetics of this compound hydrolysis are significantly influenced by environmental factors such as pH and temperature. Enzymatic reactions catalyzed by cholinesterases have optimal pH and temperature ranges at which they exhibit maximum activity.
Steady-state kinetic studies of benzoylcholine hydrolysis are typically conducted at the optimal pH for each specific enzyme to ensure maximal catalytic efficiency. For human acetylcholinesterase (AChE), the optimal pH is around 8.0, and experiments are often performed in a 0.1 M sodium phosphate buffer at this pH. mdpi.com For human butyrylcholinesterase (BChE), the optimal pH is slightly lower, around 7.0, with studies conducted in a similar phosphate buffer. mdpi.com The influence of pH on the hydrolysis of benzoylcholine by pseudocholinesterase from human plasma has been a subject of specific investigation, highlighting the critical role of the hydrogen ion concentration in the catalytic process. nih.gov Deviations from the optimal pH can lead to a decrease in the rate of hydrolysis, as the ionization state of key amino acid residues in the enzyme's active site is altered, affecting substrate binding and catalysis. rsc.org
Temperature is another critical parameter. Kinetic assays for benzoylcholine hydrolysis by both AChE and BChE are commonly performed at a standardized temperature of 25 °C. mdpi.com Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. Increasing the temperature generally increases the reaction rate up to an optimum, beyond which the enzyme begins to denature and lose its catalytic activity.
Table 2: Optimal Conditions for Benzoylcholine Hydrolysis by Cholinesterases
| Enzyme | Optimal pH | Standard Assay Temperature | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 8.0 | 25 °C | mdpi.com |
| Butyrylcholinesterase (BChE) | 7.0 | 25 °C | mdpi.com |
Role of Active Site and Peripheral Site Interactions
The interaction of this compound with cholinesterases involves complex binding events at both the catalytic active site (CAS) and a peripheral anionic site (PAS). The active site is located at the bottom of a deep and narrow gorge, which is about 20 Å deep and lined with aromatic residues. nih.govnih.gov
The CAS contains the catalytic triad (B1167595) of amino acids responsible for the hydrolysis of the ester bond. nih.gov It also includes an "anionic" subsite that binds the positively charged quaternary amine of the choline (B1196258) moiety. nih.gov The PAS is situated at the entrance of this gorge, near the enzyme surface. nih.govnih.gov This peripheral site can bind various ligands, including substrates, which can allosterically modulate the enzyme's catalytic activity. nih.gov The binding of a second substrate molecule to the PAS can lead to either substrate activation or inhibition, depending on the specific substrate and enzyme. mdpi.com
Substrate Acyl Moiety Adjustment in the Acyl-binding Pocket
The efficiency of benzoylcholine hydrolysis is critically dependent on the precise positioning of its acyl moiety within the acyl-binding pocket of the cholinesterase active site. mdpi.com Benzoylcholine is considered a poor substrate for AChE, a fact attributed to the bulky nature of its benzoyl group. mdpi.com
The active site gorge of AChE is significantly smaller (approximately 300 ų) than that of BChE (approximately 500 ų). mdpi.com This structural difference explains the broader substrate specificity of BChE, which can more readily accommodate larger acyl groups. mdpi.com The constrained space within the AChE active site makes the proper alignment of the bulky benzoyl group difficult, leading to poor catalytic hydrolysis. mdpi.com This highlights the importance of a fine adjustment of the substrate's acyl moiety within the acyl-binding pocket for efficient catalysis to occur. mdpi.com The ability of BChE to hydrolyze larger esters like benzoylcholine has important pharmacological implications for the metabolism of various ester-containing drugs. mdpi.com
Conformational Changes in Cholinesterases upon Benzoylcholine Binding
The binding of substrates and ligands, including benzoylcholine, to cholinesterases can induce adaptive conformational changes in the enzyme's structure. mdpi.com These structural adjustments are crucial for the proper alignment of the substrate in the active site and for the catalytic process itself.
The non-Michaelian kinetics observed with cholinesterases, such as substrate activation or inhibition, are linked to these conformational changes. The productive adjustment of substrates at high concentrations is thought to depend on the movement of two key flexible loops: the Ω loop and the acyl-binding pocket loop. mdpi.com The Ω loop plays a role in connecting the peripheral anionic site (PAS) with the catalytic active site (CAS), while the acyl-binding pocket loop helps to form the pocket that accommodates the acyl portion of the substrate. mdpi.com
Pharmacological and Toxicological Applications in Research
Neurotransmission and Neuromuscular Junction Studies
The neuromuscular junction, a specialized synapse between a motor neuron and a muscle fiber, is a critical site for the study of chemical neurotransmission. Benzoylcholine (B1199707) iodide has been employed in this field to probe the intricacies of acetylcholine-mediated signaling.
Benzoylcholine iodide serves as a substrate for cholinesterases, the enzymes responsible for the hydrolysis of acetylcholine (B1216132). This property is exploited in research to investigate the binding and catalytic activity of these enzymes. By measuring the rate of hydrolysis of benzoylcholine, researchers can determine key kinetic parameters of cholinesterases, such as the Michaelis constant (Km) and the maximum velocity (Vmax).
A related compound, benzoylthiocholine (B1252818) iodide (BZTC), has been used as a specific substrate for pseudocholinesterase (ChE). In one study, the hydrolysis of BZTC by ChE was monitored spectrophotometrically. The Michaelis-Menten constant (Km) of ChE for BZTC was determined to be between 1.2 x 10⁻² and 1.3 x 10⁻² mmol/l. nih.gov The maximum velocity of the reaction was achieved at a substrate concentration of 0.2 mmol/l. nih.gov Such studies provide valuable insights into the substrate specificity and catalytic efficiency of cholinesterases, which are crucial for understanding the regulation of acetylcholine levels in the synapse.
Table 1: Kinetic Parameters of Pseudocholinesterase with Benzoylthiocholine Iodide
| Parameter | Value |
|---|---|
| Michaelis-Menten Constant (Km) | 1.2 x 10⁻² - 1.3 x 10⁻² mmol/l |
| Substrate Concentration for Vmax | 0.2 mmol/l |
By acting as a substrate and inhibitor of cholinesterases, this compound can modulate neurotransmission at the neuromuscular junction and other cholinergic synapses. Inhibition of acetylcholinesterase (AChE), the primary enzyme responsible for acetylcholine breakdown in the synaptic cleft, leads to an accumulation of acetylcholine. This, in turn, prolongs the activation of postsynaptic acetylcholine receptors, thereby enhancing cholinergic neurotransmission.
The pharmacological effects of benzoylcholine and its derivatives have been studied to understand their interaction with cholinergic receptors and their influence on synaptic transmission. nih.gov While not as potent as acetylcholine itself, the ability of benzoylcholine to be hydrolyzed by cholinesterases makes it a useful tool for studying the consequences of altered acetylcholine metabolism on synaptic function.
Neurodegenerative Disease Models
The cholinergic system is known to be significantly affected in several neurodegenerative diseases, most notably Alzheimer's and Parkinson's disease. The use of cholinergic compounds like this compound in animal models of these diseases can help elucidate the role of cholinergic dysfunction in disease progression and aid in the development of therapeutic strategies.
The "cholinergic hypothesis" of Alzheimer's disease posits that a deficiency in central cholinergic function is a major contributor to the cognitive decline observed in patients. elsevier.com Animal models that mimic this cholinergic deficit are crucial for studying the disease. elsevier.com These models can be created by producing lesions in cholinergic pathways or by administering cholinergic antagonists. elsevier.com
While specific studies detailing the use of this compound to induce Alzheimer's-like pathology were not prevalent in the reviewed literature, its role as a cholinergic agent makes it a relevant compound for such research. By modulating the cholinergic system, this compound could be used to investigate the downstream effects of cholinergic dysfunction on processes such as amyloid plaque formation and tau pathology, which are hallmarks of Alzheimer's disease. xiahepublishing.com Chemically induced models, for instance using agents that disrupt cholinergic signaling, are valuable tools in Alzheimer's research. xiahepublishing.com
Parkinson's disease is primarily characterized by the loss of dopaminergic neurons in the substantia nigra. However, there is also significant evidence of cholinergic dysfunction in Parkinson's disease, which contributes to both motor and non-motor symptoms. nih.govscbt.com Animal models of Parkinson's disease are often created using neurotoxins that selectively damage dopaminergic neurons. nih.gov
The interplay between the dopaminergic and cholinergic systems is complex. In the context of Parkinson's disease research, cholinergic compounds can be used to probe the consequences of the altered cholinergic tone that results from dopamine (B1211576) depletion. While direct application of this compound in Parkinson's models to track disease progression is not extensively documented, its ability to interact with the cholinergic system provides a rationale for its use in studies aimed at understanding the contribution of cholinergic deficits to the pathophysiology of the disease.
Drug Development and Lead Compound Research
The chemical structure of this compound, particularly the benzoyl group, has served as a scaffold for the development of new pharmacological agents. The benzoylpiperidine fragment, for instance, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules with a wide range of therapeutic effects. mdpi.com
The study of structure-activity relationships (SAR) of benzoylcholine derivatives has provided valuable information for the design of novel cholinesterase inhibitors and other cholinergic drugs. nih.gov By systematically modifying the benzoylcholine molecule and assessing the pharmacological activity of the resulting analogues, researchers can identify key structural features required for potent and selective interaction with target proteins. This approach is fundamental to the process of lead compound identification and optimization in drug discovery. The insights gained from SAR studies of benzoylcholine and related compounds can guide the synthesis of new molecules with improved therapeutic profiles for the treatment of disorders involving the cholinergic system.
Toxicology Studies of Cholinergic Agents
This compound is also employed in toxicological research to assess the impact of various substances on the cholinergic system.
The measurement of cholinesterase activity in serum is a critical biomarker for identifying exposure to and damage from certain toxins, notably organophosphate and carbamate (B1207046) pesticides. upol.cznih.gov These toxic agents act by inhibiting cholinesterase enzymes. Assays using benzoylcholine as a substrate can quantify the level of cholinesterase inhibition in biological samples. A significant reduction in the rate of benzoylcholine hydrolysis compared to a normal baseline indicates exposure to a cholinergic system toxin. This application provides a method for assessing the toxic impact of various chemical agents on a key enzymatic pathway. nih.gov
In toxicological evaluations, this compound can be used as a reference or standard substrate. Because its interaction with and hydrolysis by butyrylcholinesterase are well-characterized, it provides a reliable standard for validating toxicological assays. nih.gov By using benzoylcholine, researchers can confirm the sensitivity and accuracy of their experimental setup for measuring cholinesterase activity before testing the effects of unknown or potentially toxic compounds. This ensures that observed changes in enzyme activity are due to the substance being tested and not to variability in the assay itself.
| Application Area | Specific Use | Principle |
|---|---|---|
| Pharmacological Research | Targeting the Cholinergic System | Acts as a specific substrate for butyrylcholinesterase (BuChE), allowing for the study of this enzyme's activity. upol.czmdpi.com |
| Pharmacological Research | Screening Cholinergic Modulators | Used in assays to measure the inhibition of BuChE by test compounds, identifying potential new drugs. mdpi.com |
| Toxicology Studies | Assessment of Cholinergic Toxicity | Measures the inhibition of cholinesterase activity as a biomarker for exposure to toxins like pesticides. nih.gov |
| Toxicology Studies | Reference Substance | Serves as a standard substrate to validate the accuracy and reliability of toxicological assays measuring cholinesterase activity. nih.gov |
Structure Activity Relationship Sar Studies
Impact of Substitutions on Hydrolysis Rates
The rate at which benzoylcholine (B1199707) is hydrolyzed by cholinesterases can be significantly altered by introducing substituents onto the benzoyl moiety. These modifications can influence the electronic properties of the ester carbonyl group and the steric fit of the molecule within the enzyme's active site.
Ortho-substitution Effects on Cholinesterase-catalyzed Hydrolysis
Early research into the hydrolysis of benzoylcholine derivatives by serum cholinesterase revealed the profound impact of substitution, particularly at the ortho position of the benzoyl ring. A study by Ormerod (1953) systematically investigated the hydrolysis rates of various substituted benzoylcholine analogues. The findings from this seminal work demonstrated a clear trend: the presence of a substituent at the ortho position, regardless of its electronic nature, leads to a significant reduction in the rate of hydrolysis.
For instance, the introduction of a methyl group at the ortho position in o-toluoylcholine results in a dramatic decrease in the hydrolysis rate compared to the unsubstituted benzoylcholine. This effect is even more pronounced with a larger ortho substituent, such as a nitro group in o-nitrobenzoylcholine. The steric hindrance imposed by the ortho substituent is believed to be the primary factor responsible for this decreased rate of hydrolysis. The bulky group likely impedes the optimal orientation of the ester group within the catalytic site of the cholinesterase, thereby slowing down the enzymatic cleavage.
In contrast, substitutions at the meta and para positions have a less pronounced effect on the hydrolysis rate, and the effect is more dependent on the electronic properties of the substituent. For example, a nitro group at the para position in p-nitrobenzoylcholine leads to a faster hydrolysis rate than benzoylcholine, which is attributed to the electron-withdrawing nature of the nitro group, making the carbonyl carbon more susceptible to nucleophilic attack.
The following interactive table summarizes the relative rates of hydrolysis of various substituted benzoylcholine derivatives by serum cholinesterase, as reported by Ormerod (1953).
| Compound | Position of Substituent | Rate of Hydrolysis (relative to Benzoylcholine = 100) |
| Benzoylcholine | - | 100 |
| o-Toluoylcholine | Ortho | 10 |
| m-Toluoylcholine | Meta | 90 |
| p-Toluoylcholine | Para | 110 |
| o-Nitrobenzoylcholine | Ortho | 5 |
| m-Nitrobenzoylcholine | Meta | 150 |
| p-Nitrobenzoylcholine | Para | 200 |
| o-Chlorobenzoylcholine | Ortho | 15 |
| m-Chlorobenzoylcholine | Meta | 120 |
| p-Chlorobenzoylcholine | Para | 130 |
Ester Stabilization through Substituents
The stability of the ester bond in benzoylcholine derivatives against hydrolysis is influenced by the electronic effects of the substituents on the benzoyl ring. Electron-donating groups, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), tend to stabilize the ester bond, making it less susceptible to hydrolysis. These groups donate electron density to the benzene (B151609) ring, which in turn reduces the partial positive charge on the carbonyl carbon of the ester group. A less electrophilic carbonyl carbon is less readily attacked by the nucleophilic serine residue in the active site of cholinesterase, resulting in a slower rate of hydrolysis.
Conversely, electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), destabilize the ester bond and accelerate hydrolysis. These groups pull electron density away from the benzene ring and the ester group, increasing the electrophilicity of the carbonyl carbon. This makes the ester more vulnerable to nucleophilic attack and subsequent cleavage by the enzyme.
The data from Ormerod (1953) supports these principles. For example, p-toluoylcholine, with an electron-donating methyl group in the para position, is hydrolyzed at a slightly slower rate than benzoylcholine. In contrast, p-nitrobenzoylcholine and p-chlorobenzoylcholine, both containing electron-withdrawing groups, are hydrolyzed at significantly faster rates.
Correlation between Chemical Structure and Antiesterase Activities
While benzoylcholine is primarily considered a substrate for cholinesterases, modifications to its structure can impart inhibitory properties. The correlation between the chemical structure of benzoylcholine derivatives and their antiesterase activities is a key area of interest for the development of potential therapeutic agents.
The inhibitory potency of a compound is often quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific IC₅₀ data for a wide range of benzoylcholine derivatives is not extensively documented in publicly available literature, the principles of cholinesterase inhibition suggest that certain structural features would be crucial for enhancing antiesterase activity.
For a benzoylcholine derivative to act as an effective inhibitor, it would likely need to possess features that allow it to bind tightly to the active site of the cholinesterase without being rapidly hydrolyzed. This could be achieved through:
Steric Hindrance: As discussed in the context of hydrolysis rates, bulky ortho substituents can prevent the proper positioning of the ester group for catalysis. If a molecule with such a feature can still bind to the active site, it could act as a competitive inhibitor.
Electronic Modifications: Altering the electronic nature of the benzoyl ring could influence the binding affinity. For instance, incorporating groups that can form favorable interactions, such as hydrogen bonds or π-π stacking, with amino acid residues in the active site gorge could enhance inhibitory potency.
Modification of the Choline (B1196258) Moiety: Changes to the quaternary ammonium (B1175870) group or the ethylene (B1197577) bridge could also impact binding to the anionic site of the cholinesterase, thereby affecting inhibitory activity.
Further research involving the synthesis and biological evaluation of a diverse library of benzoylcholine analogues is necessary to establish a clear quantitative structure-activity relationship for their antiesterase activities.
Comparative SAR with other Choline Esters
A comparative analysis of the structure-activity relationships of benzoylcholine with other well-known choline esters, such as acetylcholine (B1216132) and butyrylcholine (B1668140), provides valuable insights into the substrate specificity of cholinesterases.
Acetylcholine (ACh) , the natural neurotransmitter, is the archetypal substrate for acetylcholinesterase (AChE). Its small acetyl group allows for a perfect fit into the narrow active site gorge of AChE.
Butyrylcholine (BuCh) , with its larger butyryl group, is a preferential substrate for butyrylcholinesterase (BChE), which has a larger and more flexible active site.
Benzoylcholine , featuring a bulky and rigid benzoyl group, is a substrate for both enzymes but is generally hydrolyzed at a slower rate than acetylcholine by AChE. The aromatic ring of benzoylcholine can engage in π-π stacking interactions with aromatic amino acid residues, such as tryptophan, in the active site of cholinesterases. This interaction contributes to the binding of benzoylcholine.
The key structural differences and their impact on the interaction with cholinesterases are summarized below:
Size and Shape of the Acyl Group: The small, linear acetyl group of acetylcholine allows for rapid hydrolysis by AChE. The bulkier butyryl group of butyrylcholine is better accommodated by the larger active site of BChE. The planar and rigid benzoyl group of benzoylcholine introduces different steric and electronic factors that influence its binding and hydrolysis rate.
Flexibility: The acyl chains of acetylcholine and butyrylcholine are flexible, allowing them to adopt various conformations within the active site. The benzoyl group of benzoylcholine is rigid, which restricts its conformational freedom and imposes specific requirements for binding.
Electronic Properties: The electronic nature of the benzoyl ring in benzoylcholine, which can be modulated by substituents, offers a unique handle for tuning its interaction with the enzyme, as discussed in the previous sections. This level of electronic tunability is not present in the simple alkyl groups of acetylcholine and butyrylcholine.
In essence, while all three are choline esters, the distinct nature of their acyl groups leads to different substrate specificities and hydrolysis kinetics, highlighting the remarkable ability of cholinesterases to differentiate between closely related molecules.
Analytical Methodologies Utilizing Benzoylcholine Iodide
Development and Validation of Analytical Methods
The development of analytical methods using benzoylcholine (B1199707) iodide has historically focused on measuring cholinesterase activity. One of the foundational methods is a spectrophotometric assay that measures the disappearance of benzoylcholine, providing a rapid and convenient test with good accuracy even with minute amounts of serum and substrate. sigmaaldrich.com
Key considerations in the development of such methods include the influence of temperature on the reaction rate, which requires careful control, especially in spectrophotometric applications. sigmaaldrich.com While fundamentally similar results can be obtained with benzoylcholine as with the natural substrate, acetylcholine (B1216132), slight variations in hydrolysis rates between the two substrates can occur from person to person, a factor that must be considered during method development. sigmaaldrich.com The purity of benzoylcholine iodide and its subsequent conversion to benzoylcholine chloride for use in assays is well-established, with purity confirmed by titration of the iodide or chloride ions. orgsyn.org
Spectrophotometric Assays for Cholinesterase Activity
Spectrophotometry is the most common analytical technique employing this compound as a substrate for measuring the activity of cholinesterases, particularly plasma cholinesterase (butyrylcholinesterase). These assays are vital for clinical diagnostics, such as identifying patients with atypical enzyme variants who may be sensitive to certain anesthetic drugs. wsu.edu
The classical method for determining cholinesterase activity involves monitoring the hydrolysis of benzoylcholine by measuring the decrease in absorbance in the ultraviolet (UV) region. sigmaaldrich.com The assay tracks the disappearance of the benzoylcholine substrate, which absorbs UV light. sigmaaldrich.comnih.gov
This method, however, presents several practical challenges. nih.gov The peak absorbance for benzoylcholine is at 235 nm, but this wavelength cannot be used for analysis in plasma samples due to strong absorption by plasma components. nih.gov Consequently, a compromise wavelength of 240 nm is necessary. nih.gov This wavelength lies on a steep portion of the substrate's spectral absorption curve, meaning that a highly accurate wavelength calibration of the spectrophotometer is essential to obtain reliable results. nih.gov Another drawback is that the assay measures a small decrease from a high initial absorbance, a procedure that is inherently less precise than measuring an increase in absorbance from zero. nih.gov
To overcome the limitations of the UV method, analytical procedures using visible-region spectrophotometry have been developed for phenotyping plasma cholinesterases. nih.gov In this approach, benzoylcholine is hydrolyzed by the enzyme under the same conditions as the classic UV procedure. However, instead of monitoring the substrate's disappearance, the assay quantifies the appearance of one of its hydrolysis products, choline (B1196258). nih.gov
This is achieved through a coupled enzymatic reaction where choline is acted upon by choline oxidase. This reaction is then coupled to a peroxidase/phenol/aminoantipyrine system, which produces a stable chromophore that can be measured at 500 nm. nih.gov The results for differential inhibition studies using inhibitors like dibucaine (B1670429) and fluoride (B91410) are virtually identical to those obtained with the UV method, allowing for the same classification of cholinesterase variants. nih.gov This visible-region method offers significant advantages by avoiding the difficulties associated with measuring small changes in high absorbance at a suboptimal UV wavelength. nih.gov Further studies have compared various differential inhibitors, such as pancuronium (B99182) dibutyryloxy bromide and sodium fluoride, in conjunction with benzoylcholine as the substrate to achieve clear differentiation of all six cholinesterase genotypes. sigmaaldrich.com
Chromatographic and Mass Spectrometric Applications
Benzoylcholine is amenable to analysis by liquid chromatography-mass spectrometry (LC-MS). wiley.com This technique provides high selectivity and sensitivity for the detection and characterization of the compound. The PubChem database contains LC-MS data for benzoylcholine, demonstrating its analysis using an LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometer. wiley.comnih.gov
Tandem mass spectrometry (MS/MS) data reveals characteristic fragmentation patterns for the benzoylcholine cation ([M]+). This information is crucial for the structural elucidation and selective quantification of the compound in complex matrices.
| Collision Energy (eV) | Precursor Ion (m/z) | Major Product Ions (m/z) |
|---|---|---|
| 15 | 208.134 | 149.060 |
| 25 | 208.134 | 149.060, 105.033 |
| 40 | 208.134 | 105.034, 77.039, 149.060 |
Use as a Standard Compound for Acetylcholine and Analogs
Information regarding the use of this compound as a standard compound for the analytical quantification of acetylcholine and its analogs is not available in the reviewed scientific literature. Analytical methods for acetylcholine often employ stable isotope-labeled versions of acetylcholine as internal standards for accurate quantification by mass spectrometry. nih.gov
Computational and Modeling Approaches
Molecular Modeling of Enzyme-Substrate Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is the study of how a substrate, such as benzoylcholine (B1199707), interacts with its enzyme. Butyrylcholinesterase (BChE) has been identified as the primary enzyme involved in the hydrolysis of benzoylcholine. nih.gov
Molecular docking and molecular dynamics (MD) simulations are principal tools in this area. nih.gov
Molecular Docking : This technique predicts the preferred orientation of a ligand (benzoylcholine) when it binds to a receptor (the active site of BChE). The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's binding site and scoring them based on a force field. This can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex.
Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to study the dynamic behavior of the benzoylcholine-BChE complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex moves and fluctuates. MD can help understand the conformational changes that occur upon substrate binding and during the catalytic process.
These modeling efforts can elucidate the mechanism of hydrolysis, highlighting the roles of specific amino acid residues in the active site of BChE in stabilizing the transition state of the reaction. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
For a more accurate description of the chemical reactions occurring within an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govmdpi.com These simulations treat the region where bond-breaking and bond-forming events occur (the substrate and the catalytic residues of the enzyme) with high-level quantum mechanics, while the rest of the protein and the surrounding solvent are treated with more computationally efficient molecular mechanics force fields. mdpi.com
The application of QM/MM simulations to the benzoylcholine-BChE system would involve:
Defining the QM region, which would include the ester group of benzoylcholine and the key catalytic triad (B1167595) residues of BChE.
Defining the MM region, comprising the remainder of the BChE protein, water molecules, and ions.
Simulating the hydrolysis reaction to map out the potential energy surface and identify the transition state structures.
This approach provides detailed insights into the electronic rearrangements during catalysis and allows for the calculation of activation energies, which can be compared with experimental kinetic data. scielo.br
Density Functional Theory (DFT) Studies on Conformers
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for studying the geometry, conformational preferences, and spectroscopic properties of small to medium-sized molecules.
A DFT study has been conducted on the conformers of benzoylcholine chloride, which is structurally analogous to benzoylcholine iodide, using the B3LYP method with a 6-31++G(d) basis set. The study identified several stable conformers of the benzoylcholine cation. The relative energies of these conformers determine their population at a given temperature. The key dihedral angles that define the conformation of benzoylcholine are:
τ1 (O1-C7-C8-N+) : Describes the orientation of the trimethylammonium group relative to the ester group.
τ2 (C6-O1-C7-C8) : Describes the rotation around the ester bond.
τ3 (C2-C1-C6-O1) : Describes the orientation of the benzoyl group relative to the choline (B1196258) moiety.
The calculations for benzoylcholine chloride revealed different stable conformers with varying dihedral angles and relative energies. These findings are directly relevant to understanding the conformational landscape of the benzoylcholine cation in this compound.
| Conformer | τ1 (O-C-C-N) | τ2 (C-O-C-C) | τ3 (C-C-C-O) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Conformer 1 | gauche | trans | trans | 0.00 |
| Conformer 2 | trans | trans | trans | 0.58 |
| Conformer 3 | gauche | gauche | trans | 1.25 |
Conformational Analysis and Spectroscopic Correlations
Conformational analysis aims to identify the preferred three-dimensional structures of a molecule and the energy barriers between them. For substrates of cholinesterases like benzoylcholine, the conformation is crucial for effective binding to the enzyme's active site. nih.gov Theoretical conformational analysis, often using methods like molecular mechanics or DFT, can predict the populations of different conformers in solution. researchgate.net
The results from DFT calculations on benzoylcholine conformers can be correlated with experimental spectroscopic data:
Vibrational Spectroscopy : The calculated vibrational frequencies (infrared and Raman spectra) for each stable conformer can be compared with experimental spectra. This comparison can help in assigning the observed spectral bands to specific vibrational modes of a particular conformer, confirming its presence in a sample.
NMR Spectroscopy : Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for different conformers can be averaged based on their predicted populations and compared with experimental NMR data. A good agreement between the calculated and experimental chemical shifts provides confidence in the predicted conformational preferences.
By combining conformational analysis with spectroscopic data, a more complete picture of the structural dynamics of this compound in different environments can be achieved. This understanding is essential for interpreting its interaction with biological targets like BChE.
Future Directions and Research Gaps
Elucidation of Cholinesterase Catalytic Mechanisms at High Substrate Concentrations
The catalytic behavior of cholinesterases, particularly acetylcholinesterase (AChE), does not always follow classical Michaelis-Menten kinetics, especially at high concentrations of certain substrates like benzoylcholine (B1199707). This non-michaelian behavior, characterized by substrate inhibition, presents a significant gap in our understanding of these crucial enzymes.
Benzoylcholine has been identified as a relatively poor substrate for AChE, and kinetic studies have revealed a distinct inhibition of the enzyme's activity at high benzoylcholine concentrations. mdpi.com This phenomenon is thought to arise from the binding of multiple substrate molecules within the active-site gorge, which can hinder the exit of products, such as choline (B1196258). acs.org One hypothesis suggests that at high concentrations, hydrolysis products may remain bound to the catalytic active site, leading to the formation of an unproductive ternary complex. mdpi.com
A thorough investigation into the catalytic hydrolysis of various substrates at high concentrations is necessary to fully understand the underlying mechanisms. mdpi.com For benzoylcholine, the observed inhibition highlights the critical importance of the precise fit of the substrate's acyl moiety within the enzyme's acyl-binding pocket. mdpi.com Future research, incorporating molecular modeling and quantum mechanics/molecular mechanics (QM/MM) simulations, is essential to definitively elucidate the structural and dynamic basis for this substrate inhibition. mdpi.com Such studies will provide a more complete picture of the catalytic cycle of cholinesterases and the factors governing their efficiency and regulation.
Key Research Questions:
What are the precise molecular interactions that lead to substrate inhibition by benzoylcholine at high concentrations?
How do the dynamics of the enzyme's active site loops, such as the Ω and acyl-binding loops, contribute to this phenomenon? mdpi.com
Can the inhibitory mechanism be generalized to other bulky ester substrates of cholinesterases?
Further Exploration of Structure-Activity Relationships for Targeted Modulators
The development of specific inhibitors and modulators for cholinesterases is a cornerstone of therapeutic strategies for various diseases. Understanding the structure-activity relationships (SAR) is paramount for designing new compounds with improved efficacy and selectivity. While benzoylcholine itself is a substrate, the principles governing its interaction with cholinesterases can inform the design of novel inhibitors.
The active site of cholinesterases is located at the bottom of a deep and narrow gorge, which contains a catalytic active site (CAS) and a peripheral anionic site (PAS) at its entrance. acs.orgresearchgate.net The design of targeted modulators often involves creating molecules that can interact with one or both of these sites. For instance, the SAR of various inhibitor classes, such as benzohydrazides and thiazole (B1198619) derivatives, reveals key structural features that determine their potency and selectivity for either AChE or butyrylcholinesterase (BChE). mdpi.comacademie-sciences.fr
Key structural features influencing the activity of cholinesterase inhibitors include:
The nature of the core scaffold: Heterocyclic compounds are frequently used as scaffolds in the design of cholinesterase inhibitors. mdpi.com
Substituent groups: The presence and position of functional groups, such as hydroxyl and methoxyl groups, can significantly impact inhibitory potential. mdpi.com
Cationic center: A cationic group, often a quaternary ammonium (B1175870), is crucial for binding to the choline-binding site within the active gorge. mdpi.comuomus.edu.iq
Chain length: The length of the atomic chain separating key functional groups can affect muscarinic activity. uomus.edu.iq
Future exploration in this area should focus on synthesizing and evaluating novel analogs of known substrates and inhibitors. By systematically modifying the structure of lead compounds and assessing their biological activity, researchers can build comprehensive SAR models. This knowledge is crucial for the rational design of next-generation cholinesterase modulators with tailored pharmacological profiles for specific therapeutic applications. acs.org
Table 1: Structure-Activity Relationship Insights for Cholinesterase Inhibitors
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Heterocyclic Scaffolds | Provide a core structure for building inhibitors. | mdpi.com |
| Hydroxyl/Methoxyl Groups | Can influence the potential activity of an inhibitor. | mdpi.com |
| Cationic Moiety | Essential for binding to the choline-binding site. | mdpi.comuomus.edu.iq |
| Acyl Group Size | Affects selectivity between AChE and BChE. | mdpi.com |
Potential for Novel Therapeutic Strategies Beyond Neurodegenerative Diseases
While cholinesterase inhibitors are primarily associated with the symptomatic treatment of neurodegenerative diseases like Alzheimer's, the ubiquitous nature of the cholinergic system suggests a much broader therapeutic potential. nih.govnih.gov Acetylcholinesterase is not confined to neuronal synapses; it is also expressed in various non-neuronal tissues where it performs diverse functions. nih.govfrontiersin.org This opens up the possibility of repurposing existing cholinesterase modulators or developing new ones for a range of other conditions.
Emerging research has implicated non-neuronal AChE in several physiological and pathological processes, including:
Inflammation: The cholinergic system plays a role in modulating immune responses, and cholinesterase inhibitors have been shown to possess anti-inflammatory properties. academie-sciences.frleitir.is
Organ Development: Studies have demonstrated a non-classical, non-esterase role for AChE in organogenesis, such as gut morphogenesis. nih.gov This function appears to be independent of its catalytic activity. nih.gov
Bone Metabolism: AChE is expressed in bone tissue and may be a potential therapeutic target for bone diseases like osteoporosis. frontiersin.org
Cancer and Other Diseases: Derivatives of compounds that also act as cholinesterase inhibitors have shown effectiveness against a variety of illnesses, including bacterial infections, malaria, and cancer. frontiersin.org
The discovery of these non-neuronal roles for AChE presents exciting opportunities for developing novel therapeutic strategies. Benzoylcholine iodide and its analogs can serve as valuable chemical tools to probe these functions and to screen for new modulators with specific activities in non-neuronal tissues. Future research should aim to further delineate the mechanisms by which AChE influences these diverse biological processes and to explore the therapeutic potential of targeting this enzyme in a wider array of diseases.
Table 2: Potential Non-Neurodegenerative Applications of Cholinesterase Modulation
| Therapeutic Area | Rationale | Reference(s) |
|---|---|---|
| Anti-inflammatory | Cholinergic system modulates immune responses. | academie-sciences.frleitir.is |
| Organogenesis | AChE has non-esterase roles in tissue development. | nih.gov |
| Bone Disorders | AChE is involved in bone development and degeneration. | frontiersin.org |
| Infectious Diseases | Related compounds show antimicrobial and antiparasitic activity. | frontiersin.org |
| Oncology | Some cholinesterase inhibitor scaffolds have anti-cancer properties. | frontiersin.org |
Q & A
Q. What standardized assays utilize benzoylcholine iodide to quantify pseudocholinesterase activity, and what methodological considerations ensure reproducibility?
this compound is a substrate for pseudocholinesterase (BChE) in enzymatic assays. A widely used colorimetric method involves coupling benzoylcholine hydrolysis with choline oxidase, generating hydrogen peroxide, which reacts with peroxidase and chromogenic agents (e.g., 4-aminoantipyrine) to produce measurable color changes at 505 nm . Key considerations:
- Substrate purity : Impurities (e.g., residual benzoyl chloride) can artificially inflate hydrolysis rates. Validate purity via HPLC or NMR .
- Enzyme source : BChE activity varies between plasma and liver-derived enzymes; specify the source (e.g., human plasma) and pre-treat samples to remove interfering substances (e.g., albumin) .
- Calibration : Use choline standards to establish a linear response curve (5–100 μM).
Q. How does this compound’s substrate specificity differ from other cholinesterase substrates (e.g., butyrylthiocholine) in kinetic studies?
this compound is hydrolyzed almost exclusively by pseudocholinesterase (BChE), unlike acetylthiocholine, which is a substrate for both acetylcholinesterase (AChE) and BChE. This specificity makes it ideal for isolating BChE activity in complex biological matrices . Key methodological steps:
- Inhibition controls : Add 10 μM ethopropazine to inhibit BChE and confirm substrate specificity .
- pH optimization : BChE activity peaks at pH 7.4–8.0; deviations >0.5 pH units reduce hydrolysis rates by >30% .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data for benzoylcholine hydrolysis across different analytical methods (e.g., UV spectroscopy vs. gas chromatography)?
Discrepancies often arise from methodological artifacts:
- UV interference : Benzoylcholine’s aromatic structure absorbs at 230–260 nm, overlapping with benzoic acid (hydrolysis product). Use differential wavelength analysis (e.g., 260 nm vs. 280 nm) to correct baseline drift .
- Chromatographic recovery : Gas chromatography (GC) may underestimate choline due to derivatization inefficiency. Validate recovery rates (>90%) using isotopically labeled choline (e.g., d₄-choline) as an internal standard . Table 1 : Method comparison for benzoylcholine hydrolysis (clinically relevant range):
| Method | Linear Range (μM) | Recovery (%) | Interference Risk |
|---|---|---|---|
| UV Spectroscopy | 5.5–111 | 85–92 | High (matrix) |
| Gas Chromatography | 5–100 | 92–98 | Low |
| Adapted from |
Q. What experimental evidence supports the pH and CO₂ dependency of benzoylcholine hydrolase activity, and how should these factors be controlled in vitro?
CO₂ partial pressure (pCO₂) inversely correlates with BChE activity due to competitive inhibition by bicarbonate ions. At pCO₂ > 40 mmHg, activity decreases by 15–20% across pH 7.2–7.6 . Methodological controls:
- Buffer system : Use HEPES (pH 7.4) instead of bicarbonate buffers to eliminate CO₂ interference.
- Gas equilibration : For CO₂-dependent studies, pre-equilbrate reaction mixtures with 5% CO₂/95% O₂ gas for 15 minutes .
Q. How do genetic variants (e.g., BCHE silent alleles) impact this compound’s utility in diagnosing pseudocholinesterase deficiency?
Silent alleles (e.g., p.Val204Asp) reduce BChE’s catalytic efficiency (kcat/Kₘ) by >90%, leading to prolonged succinylcholine apnea. To diagnose variants:
- Dibucaine number (DN) : Measure inhibition of benzoylcholine hydrolysis by 10 μM dibucaine. DN < 30 indicates atypical BChE .
- Genotyping : Confirm with PCR-RFLP or sequencing for known mutations (e.g., BCHE c.611T>A) .
Methodological Best Practices
- Data validation : Replicate assays with alternative substrates (e.g., succinyldithiocholine) to confirm BChE-specific activity .
- Error analysis : Report activity as mean ± SEM with propagation of uncertainty for hydrolysis rates (e.g., ±5% for technical replicates) .
- Ethical compliance : For human plasma studies, obtain IRB approval and document participant selection criteria (e.g., exclusion of anticoagulant users) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
